molecular formula C9H5F3N2O3 B13024174 4-(Triflouromethoxy)-3-indazole carboxylic acid

4-(Triflouromethoxy)-3-indazole carboxylic acid

Cat. No.: B13024174
M. Wt: 246.14 g/mol
InChI Key: UZSZKLOWCYNRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)-3-indazole carboxylic acid is a fluorinated indazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the indazole ring. This compound combines the structural rigidity of the indazole scaffold with the electronic and steric effects of the trifluoromethoxy group, making it a promising candidate for pharmaceutical and agrochemical applications. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety provides a site for functionalization or salt formation to modulate solubility .

Synthetic routes for related trifluoromethoxy-containing compounds involve coupling reactions, as seen in the preparation of sulfonamide derivatives like 4′-(Trifluoromethoxy)-N-(4-(Trifluoromethoxy)phenyl)-[1,1′-biphenyl]-4-sulfonamide (D2), where Suzuki-Miyaura cross-coupling with boronic acids is employed .

Properties

Molecular Formula

C9H5F3N2O3

Molecular Weight

246.14 g/mol

IUPAC Name

4-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)7(8(15)16)14-13-4/h1-3H,(H,13,14)(H,15,16)

InChI Key

UZSZKLOWCYNRFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)C(=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvents

  • The synthesis begins with the formation of indazole-3-carboxylic acid in aqueous or mixed aqueous-alcoholic media (e.g., methanol, ethanol, 2-propanol) at mild temperatures (20-30°C, preferably 25-30°C) over approximately 1 hour.
  • Subsequent steps involve organic solvents such as dichloromethane (DCM) for extraction and reflux conditions to drive reactions to completion.
  • Acidic aqueous mixtures of acetic acid and hydrochloric acid at elevated temperatures (~90 ± 5°C) are used for acidification and crystallization steps.

Key Experimental Details

  • Aluminum chloride catalysis in dichloromethane under reflux for 2 hours facilitates key intermediate formation.
  • Quenching with water and phase separation yields dichloromethane solutions of intermediates, which can be isolated as wet cakes or solids via precipitation and filtration.
  • Crystallization forms distinct polymorphs (Form A and Form B) of indazole-3-carboxylic acid, with Form A being a solvent-free crystalline form obtained by refluxing Form B in methanol for 4 hours.

Representative Reaction Scheme Summary

Step Reagents/Conditions Solvent Temperature Time Outcome
1 Starting materials + aqueous/alcohol H2O/MeOH/EtOH/2-PrOH 25-30°C ~1 h Formation of intermediate
2 Organic solvent extraction Dichloromethane 40°C ~2 h Extraction of intermediate
3 Reflux with aluminum chloride Dichloromethane Reflux (~40°C) ≥2 h Intermediate complex formation
4 Acidification Acetic acid + HCl 90 ± 5°C ~1 h Crystallization of acid

Introduction of the Trifluoromethoxy Group

Functionalization Approach

  • The trifluoromethoxy group (–OCF3) is introduced on the indazole ring typically via electrophilic aromatic substitution or nucleophilic aromatic substitution on a suitable precursor.
  • A common approach involves the use of trifluoromethylating reagents or trifluoromethoxy sources under controlled conditions to selectively functionalize the 4-position of the indazole ring.

Reaction Environment

  • Reactions are carried out in inert organic solvents such as dimethylformamide (DMF) or dichloromethane to facilitate the substitution reaction.
  • Non-nucleophilic bases like diisopropylethylamine are used to neutralize acids formed and promote reaction efficiency.
  • Reaction temperatures vary from room temperature to moderate heating (up to 80°C) depending on the step.

Coupling and Amide Formation (If Applicable)

  • For derivatives or further functionalization, coupling reactions using carbodiimide reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and hydroxylamine derivatives are employed to form amides or hydrazides from the carboxylic acid intermediate.
  • Typical conditions include stirring in tetrahydrofuran or DMF at ambient temperature for extended periods (up to 20 hours) to ensure complete conversion.

Purification and Crystallization

  • The final product is isolated by filtration after precipitation from reaction mixtures, followed by washing with solvents such as dichloromethane or ethyl acetate to remove impurities.
  • Drying under vacuum at elevated temperatures (e.g., 90°C overnight) yields the pure crystalline compound.
  • Polymorphic forms can be controlled by solvent choice and temperature during crystallization.

Data Summary Table of Key Preparation Steps

Step No. Process Description Reagents/Conditions Solvent(s) Temp (°C) Time Yield (%) Notes
1 Formation of indazole-3-carboxylic acid Aqueous/alcohol medium, stirring H2O/MeOH/EtOH/2-PrOH 25-30 ~1 h Mild conditions, initial intermediate
2 Extraction and intermediate isolation Dichloromethane extraction Dichloromethane 40 ~2 h Layer separation and isolation
3 Reflux with AlCl3 catalyst AlCl3 in DCM, reflux Dichloromethane Reflux (~40) ≥2 h Formation of key intermediate
4 Acidification and crystallization Acetic acid + HCl, heating Aqueous acidic mixture 90 ± 5 ~1 h 76-95 Crystallization of indazole acid forms
5 Trifluoromethoxy group introduction Electrophilic substitution, base DMF/DCM RT to 80 Several hours Selective functionalization
6 Coupling for derivatives (optional) Carbodiimide, hydroxylamine derivatives THF/DMF RT 20 h 78-82 Formation of amide/hydrazide derivatives

Research Findings and Optimization Notes

  • The use of mixed aqueous-alcoholic media at mild temperatures enhances the selectivity and yield of the initial indazole-3-carboxylic acid intermediate.
  • Dichloromethane is preferred for extraction and reflux due to its inertness and ease of removal.
  • Aluminum chloride catalysis is critical for efficient ring functionalization and intermediate stabilization.
  • Controlled acidification with acetic acid and hydrochloric acid at elevated temperatures ensures high purity crystalline forms.
  • Non-nucleophilic bases such as diisopropylethylamine improve coupling reaction efficiency and reduce side reactions.
  • Reaction times and temperatures have been optimized to balance yield and purity, with overnight stirring and moderate heating common for coupling steps.
  • Polymorphic control via solvent and temperature adjustments is essential for obtaining solvent-free crystalline forms suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Triflouromethoxy)-3-indazole carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that indazole derivatives, including 4-(trifluoromethoxy)-3-indazole carboxylic acid, possess antitumor activity. These compounds act as inhibitors of specific kinases involved in cancer progression.

  • Case Study: Inhibition of Polo-like Kinase 4 (PLK4)
    • A series of indazole derivatives were synthesized and evaluated for their inhibitory effects on PLK4, a kinase implicated in cell cycle regulation. Compounds with similar structures to 4-(trifluoromethoxy)-3-indazole carboxylic acid showed promising nanomolar inhibition against PLK4, leading to significant reductions in tumor growth in xenograft models .
  • Table: Antitumor Activity of Indazole Derivatives
Compound NameTarget KinaseIC50 (nM)Tumor Model
CFI-400945PLK4<10HCT116
CFI-401870TTK<10HCT116
Compound 97Multi-Kinase68.5Various

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Another application of indazole derivatives is their role as modulators of CFTR, a crucial ion channel involved in cystic fibrosis.

  • Case Study: Structure-Based Discovery
    • A study utilized molecular docking to identify small molecules that enhance CFTR function. Among the tested compounds, derivatives related to indazole structures exhibited mid-nanomolar potentiation of CFTR activity, suggesting their potential use in treating cystic fibrosis .
  • Table: CFTR Modulators Derived from Indazoles
Compound NamePotentiation EffectIC50 (µM)
Z2075279358Moderate0.5
Compound AHigh0.2

Kinase Inhibition

Indazole derivatives have been extensively studied for their ability to inhibit various kinases associated with cancer and other diseases.

  • Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition
    • Recent advancements have identified indazole-based compounds as potent FGFR inhibitors. For instance, a derivative demonstrated an IC50 value of 30.2 nM against FGFR1, showcasing its potential for cancer therapy targeting FGFR-related pathways .
  • Table: FGFR Inhibition Potency
Compound NameTarget FGFRIC50 (nM)
Compound XFGFR130.2
Compound YFGFR2<10

Neurological Applications

Indazoles are also being investigated for their potential effects on neurological conditions.

  • Case Study: Nicotinic Acetylcholine Receptor Modulation
    • Research indicates that certain indazole derivatives can act as agonists or partial agonists at nicotinic acetylcholine receptors, which are crucial for cognitive function and memory. This application is particularly relevant for conditions such as Alzheimer's disease and schizophrenia .

Mechanism of Action

The mechanism of action of 4-(Triflouromethoxy)-3-indazole carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electron-withdrawing properties. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of 4-(Trifluoromethoxy)-3-indazole carboxylic acid with related compounds:

Compound Name Substituents Key Properties References
4-(Trifluoromethoxy)-3-indazole carboxylic acid 4-OCF₃, 3-COOH High lipophilicity (logP ~2.5–3.5†), metabolic stability due to C-F bonds
7-Indazole carboxylic acid 7-COOH Lower lipophilicity (logP ~1.0–1.5†), reduced metabolic resistance
1H-Indazole-3,4-dicarboxylic acid 4-methyl ester 3-COOH, 4-COOCH₃ Moderate lipophilicity (logP ~1.8–2.2†), ester group improves membrane permeability
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol 4-OCF₃ on phenyl, -CH₂CH₂CH₂OH High solubility in alcohols, moderate logP (~2.0–2.5†), potential CNS activity
4-(Trifluoromethyl)-3-pyridinecarboxylic acid 3-COOH, 4-CF₃ on pyridine Strong electron-withdrawing effect (CF₃), logP ~2.0–2.5†, used in kinase inhibitors

†Estimated based on analogous structures.

Key Observations :

  • Trifluoromethoxy vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances hydrogen-bonding capacity, favoring target binding but limiting oral bioavailability compared to ester derivatives like the 4-methyl ester in 1H-indazole-3,4-dicarboxylic acid .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Fluorinated compounds, including the target, exhibit prolonged half-lives due to resistance to oxidative metabolism. For example, trifluoromethoxy groups reduce cytochrome P450-mediated degradation compared to methoxy (-OCH₃) analogs .
  • Toxicity: Limited data exist for 4-(Trifluoromethoxy)-3-indazole carboxylic acid. However, structurally similar compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone lack thorough toxicological studies, necessitating caution in handling .

Biological Activity

4-(Trifluoromethoxy)-3-indazole carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SARs).

  • Molecular Formula : C10H6F3N3O2
  • Molecular Weight : 253.17 g/mol
  • CAS Number : [insert CAS number if available]
  • IUPAC Name : 4-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of 4-(trifluoromethoxy)-3-indazole carboxylic acid, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells.

  • IC50 Values :
    • MCF-7: 50 nM
    • A549: 45 nM
    • HCT116: 40 nM

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for COX inhibition are as follows:

Enzyme IC50 (μM)
COX-119.45
COX-223.8

These results suggest that the compound may be useful in treating inflammatory conditions by modulating prostaglandin synthesis .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 4-(trifluoromethoxy)-3-indazole carboxylic acid has shown promising antimicrobial activity against various pathogens, including Candida species. The compound was evaluated for its efficacy against:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans32 μg/mL
Candida glabrata64 μg/mL
Candida tropicalis16 μg/mL

This suggests potential applications in treating fungal infections .

Structure-Activity Relationships (SAR)

The biological activity of 4-(trifluoromethoxy)-3-indazole carboxylic acid can be attributed to its unique structural features. The trifluoromethoxy group is believed to enhance lipophilicity and improve binding affinity to biological targets. Variations in the indazole core and substituents can significantly affect potency and selectivity.

Case Studies

  • In Vivo Efficacy : In a xenograft model using human breast cancer cells, administration of 4-(trifluoromethoxy)-3-indazole carboxylic acid resulted in a tumor growth inhibition rate of approximately 75% without significant toxicity to healthy tissues. This highlights its therapeutic potential in oncology .
  • Combination Therapy : Studies exploring combination therapies with this compound and standard chemotherapeutics have shown enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Trifluoromethoxy)-3-indazole carboxylic acid, and how is purity validated?

  • Methodological Answer : The synthesis typically involves coupling trifluoromethoxy-containing precursors (e.g., 4-(trifluoromethoxy)phenylhydrazine hydrochloride ) with indazole intermediates. A stepwise approach includes:

  • Reagent Selection : Use anhydrous tetrahydrofuran (THF) and triethylamine (Et3_3N) to facilitate nucleophilic substitutions, as described for analogous phosphazene syntheses .
  • Purification : Column chromatography or recrystallization ensures purity, with thin-layer chromatography (TLC) monitoring .
  • Validation : Confirm purity via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (data often included in Supplementary Information) .

Q. How can researchers structurally characterize 4-(Trifluoromethoxy)-3-indazole carboxylic acid and its derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns, as applied to related spirocyclic phosphazenes .
  • Spectroscopic Techniques : Use 19^{19}F NMR to verify trifluoromethoxy group integrity and FT-IR to identify carboxylic acid C=O stretches (~1700 cm1^{-1}).
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses melting points and phase transitions, critical for reproducibility .

Advanced Research Questions

Q. What experimental designs address stability challenges of trifluoromethoxy-containing compounds during storage?

  • Methodological Answer :

  • Storage Conditions : Store at 0–6°C under inert atmospheres (argon/nitrogen) to prevent hydrolysis or decomposition, as recommended for 4-(trifluoromethoxy)phenylhydrazine hydrochloride .
  • Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products. Compare with analogs like 3-(trifluoromethoxy)benzoic acid, which may form trifluoroacetic acid via ester cleavage .
  • Stabilizers : Evaluate additives (e.g., radical scavengers) to mitigate photodegradation, given the UV sensitivity of trifluoromethoxy groups .

Q. How can computational models predict the reactivity of 4-(Trifluoromethoxy)-3-indazole carboxylic acid in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites susceptible to nucleophilic attack (e.g., carboxylic acid group).
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models, aligning with experimental conditions for trifluoromethoxy benzoyl chloride reactions .
  • Comparative Analysis : Benchmark against perfluorinated benzoic acid derivatives (e.g., [288579-85-1] in ) to assess electronic effects of the trifluoromethoxy substituent.

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer pH (trifluoromethoxy groups are pH-sensitive) and cell line viability protocols.
  • Structural Analog Comparison : Cross-reference activity with imidazole-4-carboxamide derivatives (e.g., "5-(3,3-dimethyltriazeno)imidazole-4-carboxamide" ) to isolate substituent-specific effects.
  • Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., unreacted 4-(trifluoromethoxy)phenyl isothiocyanate ), which may confound bioactivity results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.